molecular formula C7H4ClFO2 B2751501 3-Chloro-2-fluorobenzoic acid CAS No. 161957-55-7

3-Chloro-2-fluorobenzoic acid

Cat. No.: B2751501
CAS No.: 161957-55-7
M. Wt: 174.56
InChI Key: FCSSYEWURMTUSM-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H4ClFO2. It is a derivative of benzoic acid, featuring a chlorine atom at the third position and a fluorine atom at the second position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

  • Substitution Reactions:

    • This compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
    • Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
  • Reduction Reactions:

    • The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
  • Oxidation Reactions:

    • The compound can be further oxidized to form more complex derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSSYEWURMTUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161957-55-7
Record name 3-chloro-2-fluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The trimethylsilyl ester of 3-chloro-2-fluorobenzoic acid (11.66 g) was prepared in 84% yield using the method described in Example 207. This ester (2.47 g) was converted to 0.45 g of 3-chloro-2-fluoro-6-(trimethylsilyl)benzoic acid in 18% yield using the method of Example 207. The crude product was converted to the acid chloride by the procedure of example b. The acid chloride was reacted with 70% aq ethylamine using General Method E1 to afford the title compound. Purification by flash chromatography (ethyl acetate/hexanes) followed by recrystallization from pentane gave 84 mg of the title compound as an off-white solid (18%). m.p. 96°-97° C.
[Compound]
Name
ester
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
3-chloro-2-fluoro-6-(trimethylsilyl)benzoic acid
Quantity
0.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C[Si](C)(C)c1ccc(Cl)c(F)c1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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